

Summary of Dezapelisib In Vitro Data

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Compound Focus: Dezapelisib

CAS No.: 1262440-25-4

Cat. No.: S525808

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The following table consolidates key experimental data for **Dezapelisib** from the literature [1].

Assay Type	Cell Line/System	Measured Parameter	Value (IC ₅₀ /Concentration)	Description
Cellular Proliferation	B-cell	Inhibition of Proliferation	< 0.05 µM	Inhibition of PI3Kδ in B-cells by proliferation assay [1].
Cytotoxicity	Human Pfeiffer cells	Reduction in cell viability	14 nM	Cytotoxicity assessed after 4-day incubation via [³ H]-thymidine incorporation [1].
Cytotoxicity (protein-binding adjusted)	Human Pfeiffer cells	Reduction in cell viability	66 nM	Cytotoxicity assessed after 4-day incubation, adjusted for protein binding [1].
Cytotoxicity	Human SU-DHL-6 cells	Reduction in cell viability	18 nM	Cytotoxicity assessed after 4-day incubation via CellTiter-Glo luminescent assay [1].

Proposed Experimental Protocols

Based on the data available, here are outlines of the methodologies used to generate the aforementioned data. You can use these as a starting point for developing your own detailed laboratory protocols.

Protocol 1: B-Cell Proliferation Assay

This protocol is inferred from the results showing inhibition of B-cell proliferation [1].

- **Cell Preparation:** Isolate primary human B-cells from whole blood or use a relevant B-cell line.
- **Compound Treatment:** Prepare a serial dilution of **Dezapelisib** in DMSO, ensuring the final DMSO concentration is consistent and non-cytotoxic (e.g., $\leq 0.1\%$). Add the compounds to cells cultured in appropriate media.
- **Stimulation:** Stimulate the B-cell receptor (BCR) or other relevant pathways to activate the PI3K δ signaling axis.
- **Proliferation Measurement:** After an incubation period (e.g., 48-72 hours), measure proliferation. Common methods include:
 - **[³H]-Thymidine Incorporation:** Pulse cells with [³H]-thymidine for the final 6-18 hours of culture. Harvest cells onto a filter plate and measure incorporated radioactivity using a liquid scintillation counter [1].
 - **ATP Quantification (CellTiter-Glo):** Add a single reagent that lyses cells and generates a luminescent signal proportional to the ATP present, which indicates metabolically active cells.
- **Data Analysis:** Calculate % inhibition relative to stimulated but untreated controls (100% proliferation) and unstimulated controls (0% proliferation). Use non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assay (CellTiter-Glo)

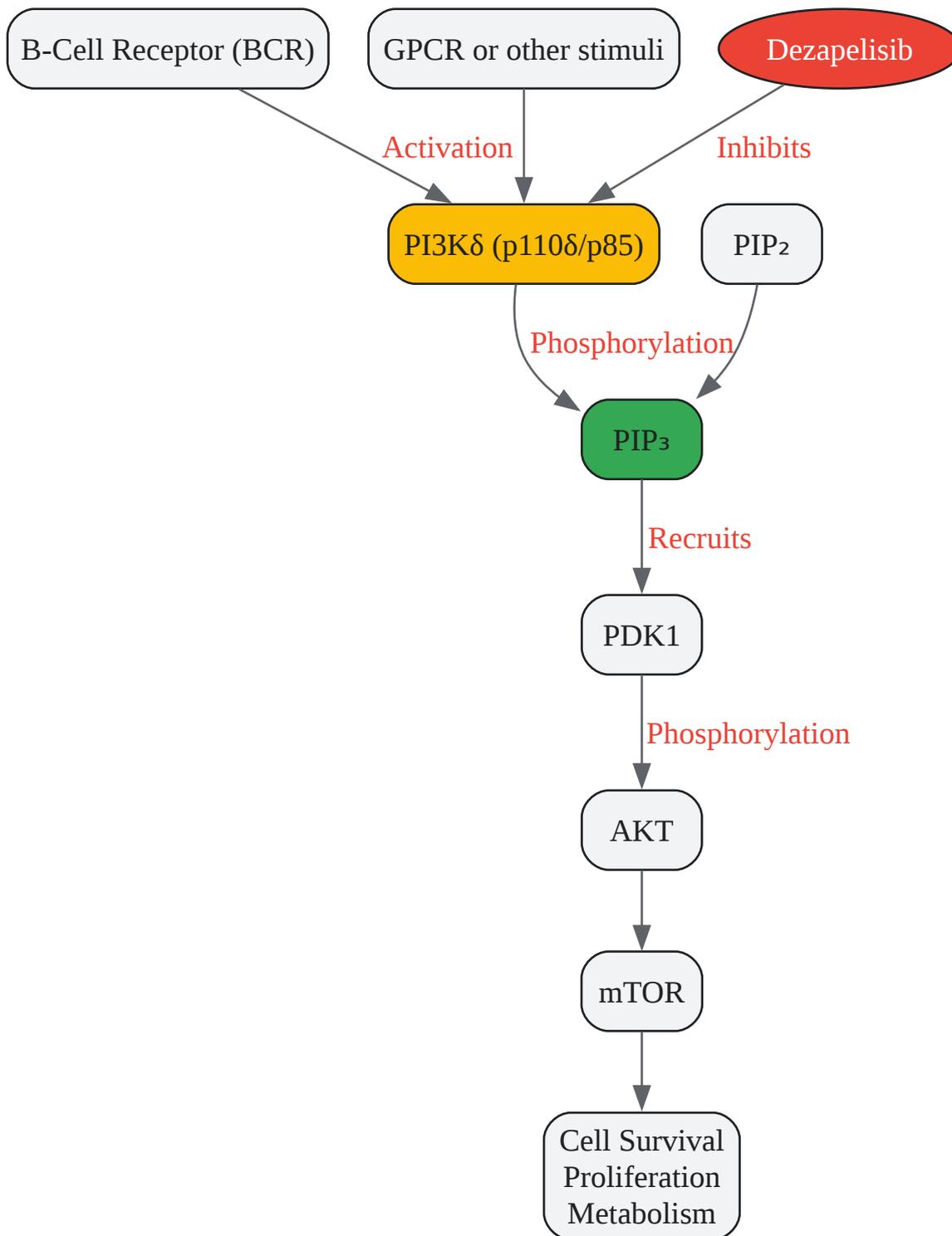
This protocol is based on the data obtained from SU-DHL-6 cells [1].

- **Cell Seeding:** Plate adherent or suspension cells (e.g., SU-DHL-6, Pfeiffer) in a 96-well or 384-well plate at an optimized density.
- **Compound Treatment:** Treat cells with a dose range of **Dezapelisib**. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
- **Incubation:** Incubate the plate for a defined period, typically 72-96 hours, in a humidified incubator at 37°C with 5% CO₂.

- **Luminescence Measurement:** Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo reagent to each well. Shake the plate for orbital mixing to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Data Analysis:** Record the luminescence using a plate reader. The signal is proportional to the number of viable cells. Calculate the % cell viability relative to the vehicle control and determine the IC₅₀ for cytotoxicity.

Mechanism of Action and Signaling Pathway

Dezapelisib is a potent and selective small-molecule inhibitor of the phosphatidylinositol 3-kinase delta (PI3K δ) isoform [2] [3]. It functions as an **ATP-competitive inhibitor**, binding to the kinase domain of the p110 δ catalytic subunit [4] [3]. This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger in oncogenic and immune cell signaling pathways [5] [3]. The following diagram illustrates the PI3K δ signaling pathway and the mechanism of **Dezapelisib**.



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Important Research Considerations

When working with **Dezapelisib** in a research setting, keep the following points in mind:

- **Solubility and Storage:** **Dezapelisib** has a molecular weight of 421.45 g/mol and the CAS registry number 1262440-25-4 [1] [6]. It is typically dissolved in DMSO to create a stock solution, which should be stored at -20°C or below. Further dilutions should be made in assay buffer or culture medium.
- **Selectivity Profile:** As a selective PI3K δ inhibitor, **Dezapelisib**'s primary effects are observed in hematopoietic cells, particularly B-cells. Its impact on other PI3K isoforms (α , β , γ) is significantly lower, which is crucial for interpreting results in complex biological systems [2] [3].
- **Clinical Context:** **Dezapelisib** has been evaluated in Phase 1 clinical trials for B-cell lymphomas, including Burkitt Lymphoma and Waldenstrom Macroglobulinemia [6]. This clinical data can provide valuable context for in vitro findings.

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